Fructose

Overview

Description

Fructose, also known as fruit sugar, is a simple ketonic monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose . It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the blood during digestion . This compound is a sweet, white, odorless, crystalline solid, and is the most water-soluble of all the sugars .

Synthesis Analysis

This compound is derived from sugar cane, sugar beets, and maize . A study found that dietary intake of this compound increases purine de novo synthesis, which might be related to purine nucleotide synthesis . Another study showed that this compound can be isomerized to other sugars in subcritical aqueous ethanol .Molecular Structure Analysis

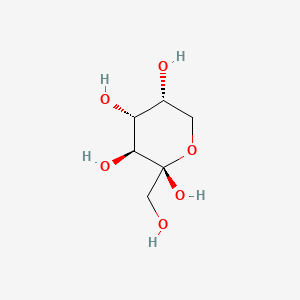

This compound has a cyclic structure due to the presence of the keto group, resulting in the formation of the intramolecular hemiacetal . In this arrangement, C5-OH combines with the ketonic group present in the second position, resulting in the formation of chiral carbon and two arrangements of CH2OH and OH group .Chemical Reactions Analysis

This compound can be fermented anaerobically by yeast and bacteria . It shows Maillard reaction as it can exist in open-chain form for a greater extent so the initial stage of the Maillard reaction occurs more rapidly . A study found that this compound increased the breakdown of preformed PNs and their derivatives (adenine, xanthine, and hypoxanthine), accelerated their degradation to UA, and increased the serum UA level .Physical And Chemical Properties Analysis

This compound is a white crystalline compound. It melts at a temperature of 102⁰C . This compound absorbs moisture rapidly and loses it slowly to form hydroxymethylfurfural in the environment in comparison to other sugars . It is the most soluble sugar in water .Scientific Research Applications

Nutritional Aspects and Health Implications

Fructose in Metabolic and Cardiovascular Diseases

The metabolism of this compound has been linked to various metabolic and cardiovascular diseases. For instance, this compound consumption can exacerbate key pathological features of metabolic syndrome, a major component of dietary sugar. This compound metabolism in the liver, particularly through the ketohexokinase (KHK) pathway, has been implicated in these diseases, influencing factors like insulin resistance and de novo lipogenesis (Mirtschink et al., 2015). Additionally, the relationship between this compound and uric acid production has been noted as a significant mediator of cardiovascular disease risk starting from a pediatric age, contributing to insulin resistance, obesity, and chronic renal disease (Russo et al., 2020).

Impact on Nonalcoholic Fatty Liver Disease (NAFLD)

Excessive this compound consumption has been closely linked to the development of nonalcoholic fatty liver disease (NAFLD). This compound contributes to several pathological processes such as lipogenesis, mitochondrial dysfunction, inflammation, and insulin resistance, all of which play significant roles in the development of NAFLD. Cellular signaling research indicates the involvement of factors like liver X receptor (LXR)α and sterol regulatory element binding protein (SREBP)-1/1c in this compound-induced NAFLD. Natural products like curcumin and resveratrol have been explored for their potential in ameliorating the effects of this compound-induced NAFLD (Chen et al., 2017).

Environmental Applications

In environmental science, this compound has been utilized in the co-metabolic degradation of refractory pollutants. For instance, it has been used as a co-substrate to enhance the degradation of reactive black 5 (RB5), a refractory dye, by natural bacterial flora. This application underscores this compound's potential in bioremediation and environmental pollution control (Zhang et al., 2019).

Biomedical Research and Diagnostics

In the field of biomedical research, non-enzymatic this compound sensing using platinum decorated graphene oxide nanocomposite has been developed. This approach allows for the detection of this compound in biological fluids, offering potential applications in clinical diagnostics and quality control in the food industry (Zhao et al., 2019).

Mechanism of Action

Target of Action

Beta-D-Fructopyranose, also known as Fructose, primarily targets the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa . This organism is a common bacterium that can cause disease in animals, including humans .

Mode of Action

It is known that sugars like this compound can form cyclic structures, such as pyranose and furanose, through intramolecular hemiacetal formation . This process involves the reaction of the hydroxyl group and the carbonyl group within the same molecule .

Biochemical Pathways

Beta-D-Fructopyranose is involved in various biochemical pathways due to its nature as a monosaccharide . Monosaccharides are the simplest form of carbohydrates and can be combined to form more complex carbohydrates .

Pharmacokinetics

It is known that sugars like this compound can be rapidly metabolized in the body .

Result of Action

As a sugar, this compound plays a crucial role in providing energy for cellular processes .

Action Environment

The action, efficacy, and stability of Beta-D-Fructopyranose can be influenced by various environmental factors. For instance, the presence of water can facilitate the formation of its cyclic structures . Additionally, the pH of the environment can affect the stability of Beta-D-Fructopyranose .

Safety and Hazards

Fructose consumption could lead to an increased risk of nonalcoholic fatty liver disease . Overconsumption of this compound leads to overwork pressure on the liver. In this condition, the liver starts converting this compound into fat which leads to obesity . Apart from this, overconsumption of this compound can be a key driver of many diseases like type diabetes, heart disease, and liver failure .

Future Directions

Increased sugar consumption is increasingly considered to be a contributor to the worldwide epidemics of obesity and diabetes and their associated cardiometabolic risks . As a result of its unique metabolic properties, the fructose component of sugar may be particularly harmful . Therefore, understanding the mechanisms underlying intestinal and hepatic this compound metabolism is important .

properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Record name | fructose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023082 | |

| Record name | beta-D-Fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |

CAS RN |

7660-25-5 | |

| Record name | β-D-Fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7660-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007660255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-FRUCTOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R73GS1TJE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FRUCTOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene](/img/structure/B1663738.png)

![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)

![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)